4-(4-fluorophenyl)-2-methyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
Description
4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones These compounds are known for their significant biological activities and are often used in medicinal chemistry for drug design and development
Properties
Molecular Formula |
C22H25FN2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H25FN2O2/c1-14-19(22(27)25-12-3-2-4-13-25)20(15-8-10-16(23)11-9-15)21-17(24-14)6-5-7-18(21)26/h8-11,20,24H,2-7,12-13H2,1H3 |
InChI Key |
XMLVJBHHFAJVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often require a catalyst such as Lewis acids or Bronsted acids to facilitate the formation of the dihydropyrimidinone core . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other dihydropyrimidinones and fluorophenyl derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
Monastrol: A well-known dihydropyrimidinone that inhibits the kinesin Eg5 motor protein, leading to cell cycle arrest and apoptosis.
Fluorophenylboronic Acid: Used in Suzuki-Miyaura coupling reactions, this compound is structurally similar but serves a different purpose in organic synthesis.
The uniqueness of 4-(4-FLUOROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
